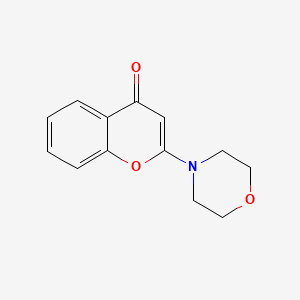










|
REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.FC1C=C(NC([C:23]2[CH:24]=[C:25](C(O)=O)[CH:26]=[C:27]3[C:32]=2[O:31][C:30]([N:33]2[CH2:38][CH2:37][O:36][CH2:35][CH2:34]2)=[CH:29][C:28]3=[O:39])C)C=C(F)C=1.N1CC[C@H](O)C1.OP=O>C(Cl)Cl>[O:36]1[CH2:37][CH2:38][N:33]([C:30]2[O:31][C:32]3[C:27]([C:28](=[O:39])[CH:29]=2)=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:34][CH2:35]1
|


|
Name
|
|
|
Quantity
|
102 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
8-(1-(3,5-difluorophenylamino) ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)F)NC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.043 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1C[C@H](CC1)O
|
|
Name
|
|
|
Quantity
|
47.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
OP=O
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at RT for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
50° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with a 10% aq. citric acid solution, water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product purified by flash chromatography on silica gel (40 g)
|
|
Type
|
WASH
|
|
Details
|
eluting with 0 to 10% MeOH in DCM
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated to dryness
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)C=1OC2=CC=CC=C2C(C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |